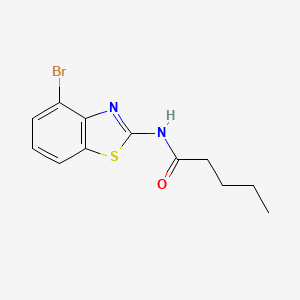

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 4th position of the benzothiazole ring and a pentanamide group attached to the nitrogen atom at the 2nd position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide typically involves the following steps:

Formation of 4-bromo-1,3-benzothiazol-2-amine: This intermediate can be synthesized by reacting 4-bromoaniline with carbon disulfide and chlorine in the presence of a base.

Amidation Reaction: The 4-bromo-1,3-benzothiazol-2-amine is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The benzothiazole ring can participate in redox reactions under appropriate conditions.

Amidation and Hydrolysis: The pentanamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Amidation and Hydrolysis: Acidic or basic conditions can facilitate these reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzothiazoles can be formed.

Oxidation Products: Oxidized derivatives of the benzothiazole ring.

Reduction Products: Reduced forms of the benzothiazole ring.

Hydrolysis Products: Pentanoic acid and 4-bromo-1,3-benzothiazol-2-amine.

Aplicaciones Científicas De Investigación

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-bromo-1,3-benzothiazol-2-amine

- 4-bromo-6-fluoro-1,3-benzothiazol-2-amine

- 4-bromo-2,1,3-benzothiadiazole

Uniqueness

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide is unique due to the presence of the pentanamide group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazole derivatives and can lead to different applications and properties.

Actividad Biológica

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against Mycobacterium tuberculosis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the pentanamide group enhances its chemical reactivity and biological properties. The compound's structure can be represented as follows:

Target of Action

The primary target of this compound is the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which plays a crucial role in the cell wall synthesis of Mycobacterium tuberculosis. Inhibition of DprE1 disrupts the biosynthesis of essential cell wall components, leading to bacterial cell death.

Mode of Action

The compound interacts with DprE1 by binding to its active site, thereby inhibiting its enzymatic function. This inhibition results in the disruption of the cell wall synthesis pathway, which is vital for the survival of the bacteria.

Antimicrobial Activity

This compound has demonstrated notable anti-tubercular activity. Studies indicate that it exhibits effective inhibitory concentrations against Mycobacterium tuberculosis, with IC50 values suggesting sufficient bioavailability to reach therapeutic targets within the organism .

Other Biological Activities

Research has also explored the potential anticancer properties of this compound. The benzothiazole derivative has shown promise in various assays designed to evaluate cytotoxic effects on cancer cell lines. Its mechanism may involve interference with cellular signaling pathways and induction of apoptosis in malignant cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it maintains adequate plasma concentrations necessary for exerting its pharmacological effects against targeted pathogens.

Comparative Analysis with Similar Compounds

A comparison with other benzothiazole derivatives highlights the unique properties of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anti-tubercular, anticancer | Pentanamide group enhances reactivity |

| 4-bromo-1,3-benzothiazol-2-amines | Antimicrobial | Lacks pentanamide group |

| 4-bromo-6-fluoro-1,3-benzothiazol-2-amines | Antimicrobial | Fluorination alters reactivity |

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and mechanism of action of this compound:

- Anti-tubercular Efficacy : A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis in vitro with an IC50 value significantly lower than that of standard treatments .

- Cytotoxicity Against Cancer Cells : Another investigation reported that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinity to DprE1, supporting experimental findings regarding its mechanism of action against tuberculosis .

Propiedades

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2OS/c1-2-3-7-10(16)14-12-15-11-8(13)5-4-6-9(11)17-12/h4-6H,2-3,7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGVARDSCDFVEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(S1)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.